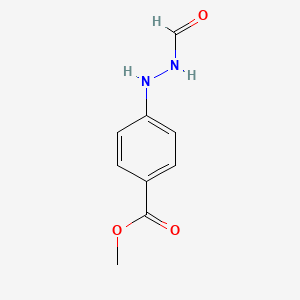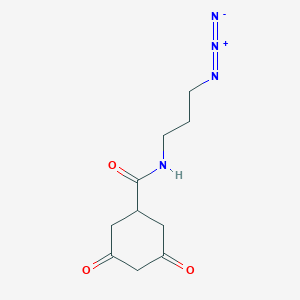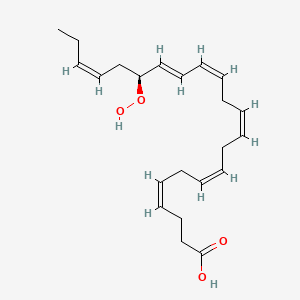
5-(1-Hydroxyethylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(1-Hydroxyethylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione is a chemical compound known for its unique structure and properties It is a derivative of dioxane, featuring a hydroxyethylidene group and two methyl groups
Wirkmechanismus
Target of Action
The compound “5-(1-Hydroxyethylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione” is also known as Etidronic acid or HEDP . It primarily targets osteoclasts, the cells responsible for bone resorption . By inhibiting these cells, it helps to prevent the breakdown of bones .
Mode of Action
Etidronic acid acts by binding to hydroxyapatite in bone matrix, thereby preventing the dissolution of crystals . It also inhibits osteoclast-mediated bone resorption . Unlike other bisphosphonates, etidronic acid also prevents bone calcification .
Biochemical Pathways
Etidronic acid affects the biochemical pathway of bone resorption and formation . It reduces osteoclastic activity, which prevents bone resorption, and thus moves the bone resorption/formation equilibrium toward the formation side . This makes bone stronger in the long run .
Pharmacokinetics
Etidronic acid has a bioavailability of 3% . The elimination half-life of etidronic acid is between 1 to 6 hours .
Result of Action
The result of etidronic acid’s action is the strengthening of bone and the treatment of conditions like osteoporosis and Paget’s disease of bone . It can also prevent heterotopic ossification .
Action Environment
Environmental factors can influence the action, efficacy, and stability of etidronic acid. For instance, it is used as a retardant in concrete, scale and corrosion inhibition in circulating cool water systems, and as a detergent for metal and nonmetal . In the light woven industry, it is used as a detergent for metal and nonmetal . In dyeing industry, it is used as peroxide stabilizer and dye-fixing agent . It is also used as a chelating agent in non-cyanide electroplating .
Biochemische Analyse
Biochemical Properties
It is known that the compound, also referred to as Etidronic acid or HEDP, is a bisphosphonate . Bisphosphonates primarily reduce osteoclastic activity, which prevents bone resorption . This suggests that 5-(1-Hydroxyethylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione may interact with enzymes, proteins, and other biomolecules involved in bone metabolism .
Cellular Effects
As a bisphosphonate, it is known to influence cell function by preventing bone resorption . This could potentially impact cell signaling pathways, gene expression, and cellular metabolism related to bone cells .
Molecular Mechanism
As a bisphosphonate, it is known to reduce osteoclastic activity, which prevents bone resorption . This suggests that it may exert its effects at the molecular level through interactions with biomolecules involved in bone metabolism .
Metabolic Pathways
As a bisphosphonate, it is known to be involved in bone metabolism
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Hydroxyethylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione typically involves the reaction of 2,2-dimethyl-1,3-dioxane-4,6-dione with an appropriate hydroxyethylidene precursor under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of advanced reactors and optimized reaction conditions ensures efficient production. The process may also include purification steps such as crystallization or distillation to achieve the required product quality.
Analyse Chemischer Reaktionen
Types of Reactions
5-(1-Hydroxyethylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyethylidene group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the hydroxyethylidene group to an ethyl group.
Substitution: The compound can undergo substitution reactions where the hydroxy group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce ethyl derivatives.
Wissenschaftliche Forschungsanwendungen
5-(1-Hydroxyethylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Hydroxyethylidene-1,1-diphosphonic acid: Known for its use in water treatment and as a scale inhibitor.
Etidronic acid: Used in medicine to treat bone disorders and as a chelating agent in various applications.
Uniqueness
5-(1-Hydroxyethylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione is unique due to its specific structure, which imparts distinct chemical and physical properties. Its combination of a dioxane ring with a hydroxyethylidene group makes it versatile for various applications, distinguishing it from other similar compounds.
Eigenschaften
IUPAC Name |
5-(1-hydroxyethylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O5/c1-4(9)5-6(10)12-8(2,3)13-7(5)11/h9H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIIDJHLROTYVRD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C1C(=O)OC(OC1=O)(C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00715884 |
Source


|
| Record name | 5-(1-Hydroxyethylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00715884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85920-63-4 |
Source


|
| Record name | 5-(1-Hydroxyethylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00715884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the significance of 5-(1-Hydroxyethylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione in the synthesis of 2-alkyl-4-pyrones?
A1: this compound serves as a crucial intermediate in the synthesis of 2-alkyl-4-pyrones from Meldrum's acid []. While the paper doesn't delve into the specific reaction mechanism, the presence of this intermediate suggests a multi-step synthesis where Meldrum's acid is likely reacted to form this compound, which then undergoes further transformations to yield the final 2-alkyl-4-pyrone product.
Q2: Can you provide an example of a 2-alkyl-4-pyrone synthesized using this method?
A2: The paper specifically mentions the successful synthesis of 2-methyl-4H-pyran-4-one using this method []. This indicates the versatility of this synthetic route for generating various 2-alkyl-4-pyrones by modifying the starting materials or reaction conditions.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![n-[2-(Phenylthio)phenyl]-1-piperazinecarboxamide hydrochloride](/img/structure/B592769.png)


![N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-D-glutamic Acid](/img/structure/B592775.png)
![(R)-9-hydroxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-5-one](/img/structure/B592776.png)
![5-methyl-2-(methylsulfinyl)-1H-benzo[d]imidazole](/img/structure/B592781.png)




![4-[(1-Oxo-7-phenylheptyl)amino]-(4R)-octanoic acid](/img/structure/B592788.png)


